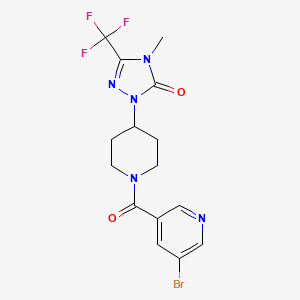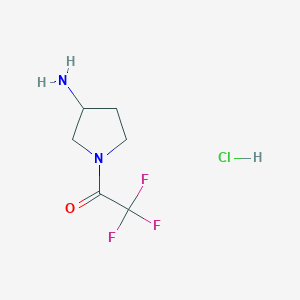![molecular formula C21H19BrN2O2 B2770470 8-{[1-(4-bromobenzoyl)piperidin-4-yl]oxy}quinoline CAS No. 1904080-98-3](/img/structure/B2770470.png)
8-{[1-(4-bromobenzoyl)piperidin-4-yl]oxy}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[1-(4-bromobenzoyl)piperidin-4-yl]oxy}quinoline is a complex organic compound that features a bromophenyl group, a quinolin-8-yloxy group, and a piperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(4-bromobenzoyl)piperidin-4-yl]oxy}quinoline typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Quinolin-8-yloxy Intermediate: This step involves the reaction of quinoline with an appropriate halogenating agent to form quinolin-8-yloxy.
Formation of the Piperidin-1-yl Intermediate: This step involves the reaction of piperidine with a suitable reagent to form piperidin-1-yl.
Coupling Reaction: The final step involves the coupling of the quinolin-8-yloxy intermediate with the piperidin-1-yl intermediate in the presence of a bromophenyl group to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
8-{[1-(4-bromobenzoyl)piperidin-4-yl]oxy}quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolin-8-yloxy derivatives, while substitution reactions may yield various substituted bromophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 8-{[1-(4-bromobenzoyl)piperidin-4-yl]oxy}quinoline can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, this compound could be explored as a potential drug candidate for various diseases. Its interactions with biological targets could be studied to understand its mechanism of action.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8-{[1-(4-bromobenzoyl)piperidin-4-yl]oxy}quinoline would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes, receptors, or other proteins to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-{[1-(4-bromobenzoyl)piperidin-4-yl]oxy}quinoline include:
- (4-Chlorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
- (4-Fluorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
- (4-Methylphenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of the bromophenyl group may enhance its reactivity in substitution reactions, while the quinolin-8-yloxy group may contribute to its potential biological activity.
Properties
IUPAC Name |
(4-bromophenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c22-17-8-6-16(7-9-17)21(25)24-13-10-18(11-14-24)26-19-5-1-3-15-4-2-12-23-20(15)19/h1-9,12,18H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGXCEHMQBXXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
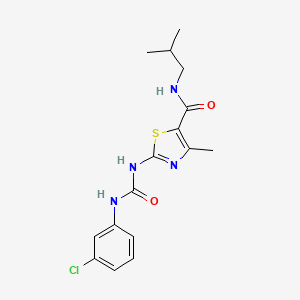
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2770388.png)
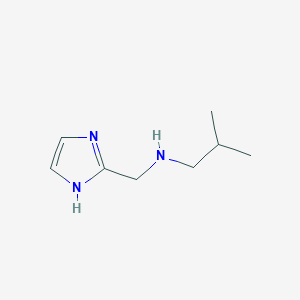
![(E)-1-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2770390.png)
![ethyl 2-{2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamido}-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2770391.png)
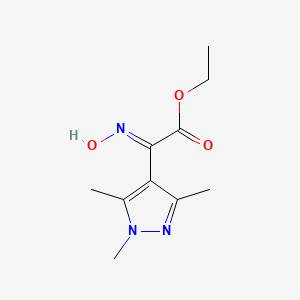


![5-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}furan-2-carboxylic acid](/img/structure/B2770398.png)

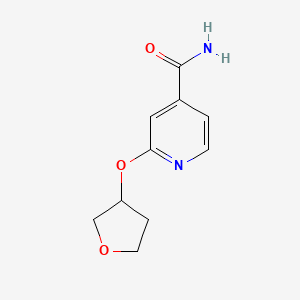
![2-bromo-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide](/img/structure/B2770406.png)
